Cyclopenta[c]thiophene
CAS No.:
Cat. No.: VC1926341
Molecular Formula: C7H6S
Molecular Weight: 122.19 g/mol
* For research use only. Not for human or veterinary use.
![Cyclopenta[c]thiophene -](/images/structure/VC1926341.png)
Specification
Molecular Formula | C7H6S |
---|---|
Molecular Weight | 122.19 g/mol |
IUPAC Name | 1H-cyclopenta[c]thiophene |
Standard InChI | InChI=1S/C7H6S/c1-2-6-4-8-5-7(6)3-1/h1-4H,5H2 |
Standard InChI Key | XEBBXVCRIRGDIC-UHFFFAOYSA-N |
Canonical SMILES | C1C2=CC=CC2=CS1 |
Introduction
Structure and Chemical Properties
Cyclopenta[c]thiophene consists of a five-membered thiophene ring (containing a sulfur atom) fused with a cyclopentane ring at the c-face of the thiophene. This unique structural arrangement creates a bicyclic system with distinctive electronic properties that contribute to its versatility in various applications.
Basic Structure
The fundamental cyclopenta[c]thiophene skeleton comprises the fusion of a thiophene and cyclopentane ring, forming a bicyclic system. The nomenclature "[c]" designates the specific fusion pattern between the rings. Various derivatives exist based on this core structure, including 4H-cyclopenta[c]thiophenes, 5,6-dihydro-4H-cyclopenta[c]thiophenes, and cyclopenta[c]thiophene-4,6(5H)-diones .
Physical and Chemical Properties
Cyclopenta[c]thiophene derivatives exhibit properties that combine the aromaticity of thiophene with the reactivity of the cyclopentane ring. One notable example is Methyl 3-acetyl-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate, which has the following properties:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂O₃S |
Molecular Weight | 224.28 g/mol |
Structure | Bicyclic heterocycle |
Functional Groups | Acetyl, methyl carboxylate |
IUPAC Name | Methyl 1-acetyl-5,6-dihydro-4H-cyclopenta[c]thiophene-3-carboxylate |
Physical State | Solid compound |
The presence of multiple functional groups, including acetyl and carboxylate moieties, provides versatile sites for further chemical modifications, making these compounds valuable building blocks in organic synthesis.
Synthesis Methods
Several synthetic approaches have been developed for cyclopenta[c]thiophene derivatives, ranging from classical methods to more recent, efficient pathways.
Classical Synthesis via Lawesson's Reagent
1,3-Diaryl-4H-cyclopenta[c]thiophenes can be efficiently prepared from 1,2-diaroylcyclopentadienes using Lawesson's reagent, which is a thiation agent. This method provides an effective route to access the basic cyclopenta[c]thiophene scaffold with various substituents at the 1 and 3 positions .
The reaction typically proceeds through:
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Formation of 1,2-diaroylcyclopentadienes
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Thiation with Lawesson's reagent
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Cyclization to form the thiophene ring
This approach has been demonstrated to be highly efficient for preparing 1,3-diaryl substituted derivatives with various aryl groups including phenyl, tolyl, and methoxyphenyl substituents .
Novel One-Step Method
More recent research has developed a novel one-step method to produce precursors of cyclopenta[c]thiophene compounds. This approach involves C-C dialkylation using malonate esters to form fused five-membered rings. The advantages of this newer method include:
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Increased product yields
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Elimination of toxic and expensive solvents like CCl₄
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Reduced number of synthetic steps
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More environmentally friendly ("green chemistry") approach
This method represents a significant advancement in the synthesis of these compounds, potentially lowering the cost of materials for both electronic applications and potential cancer treatments .
Metal-Assisted Synthesis
Two approaches have been developed for η⁵-cyclopenta[c]thienyl metal complexes:
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Direct attachment of a preformed cyclopenta[c]thienyl group to a metal center
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Attachment of suitable precursors to a metal followed by thiophene ring formation
The second approach involves thiation with P₄S₁₀/NaHCO₃ to convert [Mn{η⁵-1,2-C₅H₃(COR)₂)(CO)₃] to [Mn(η⁵-SC₇H₃-1,3-R₂)(CO)₃], where R can be phenyl, 4-tolyl, 4-MeOC₆H₄, or benzo[2,3-b]thienyl groups .
Applications in Material Science
Cyclopenta[c]thiophene derivatives have emerged as promising materials for electronic and photovoltaic applications due to their unique electronic properties.
Conductive Polymers and LEDs
Cyclopenta[c]thiophene compounds show significant promise as components in environmentally stable conductive polymers. These materials are related to the low-band-gap polymer polybenzo[2,3-c]thiophene, which has attracted attention for electronic applications. The distinctive electronic structure of cyclopenta[c]thiophene-containing polymers makes them particularly suitable for:
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Environmentally stable conductive materials
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Energy-efficient light-emitting diodes (LEDs)
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Electronic devices requiring specific band-gap properties
The fused thiophene system contributes to enhanced π-conjugation throughout the polymer, improving charge transport characteristics and environmental stability .
Polymer Solar Cells
Novel conjugated polymers based on cyclopenta[c]thiophene-4,6(5H)-dione have been developed as donor materials for polymer solar cells (PSCs). These polymers typically feature a donor-acceptor configuration where:
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Cyclopenta[c]thiophene derivatives act as electron acceptor units
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Benzodithiophene (BDT) or fluorinated benzodithiophene (BDTF) serve as electron donor units
A series of polymers has been synthesized including:
Polymer | Structure | Key Components |
---|---|---|
TIND-HT-BDT | Donor-acceptor polymer | TIND-HT acceptor + BDT donor |
TIND-HT-BDTF | Donor-acceptor polymer | TIND-HT acceptor + BDTF donor |
TIND-DHT-BDT | Donor-acceptor polymer | TIND-DHT acceptor + BDT donor |
TIND-DHT-BDTF | Donor-acceptor polymer | TIND-DHT acceptor + BDTF donor |
When used in inverted-type PSCs with a configuration of ITO/ZnO/polymer:Y6BO/MoO₃/Ag, these materials demonstrate significant performance. The best power conversion efficiency (PCE) achieved was 11.1% using TIND-DHT-BDTF, which exhibited an open-circuit voltage of 0.82 V and short-circuit current density of 22.6 mA/cm² .
Biological Activity and Medicinal Applications
Beyond their applications in materials science, cyclopenta[c]thiophene derivatives have demonstrated significant biological activity, particularly as anticancer agents.
Anticancer Properties
Cyclopenta[c]thiophene compounds have shown promising activity as photodynamic anticancer agents. Studies have revealed that these compounds are particularly effective against leukemia cells, making them potential candidates for targeted cancer therapy .
A comprehensive evaluation of 22 cyclopenta[c]thiophene-related compounds, derived from 6-amino-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ones, was conducted by the National Cancer Institute (NCI). These compounds were tested against the NCI's in vitro human disease-oriented tumor cell line screening panel, consisting of 60 human tumor cell lines arranged in nine subpanels representing diverse histologies .
Structure-Activity Relationships and In Vivo Testing
Among the 22 tested compounds, seven demonstrated significant cytotoxicity, particularly against leukemia cell lines. This allowed researchers to establish preliminary structure-activity relationships for anticancer efficacy. The most promising candidates were further evaluated for potential in vivo anticancer activity using the hollow fiber assay developed at the NCI .
Based on these evaluations, two compounds—designated as 1f and 3a—were selected for standard xenograft testing, indicating their potential as lead compounds for anticancer drug development. These findings suggest that the cyclopenta[c]thiophene scaffold represents a promising structural framework for the development of novel anticancer agents, particularly those targeting leukemia .
Compound | Structure Type | Activity | Target Cell Lines | Selection Status |
---|---|---|---|---|
1f | 6-amino-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one derivative | Cytotoxic | Leukemia lines | Selected for xenograft testing |
3a | Cyclopenta[c]thiophene derivative | Cytotoxic | Leukemia lines | Selected for xenograft testing |
1a-1g | 6-amino-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ones | Variable | Various tumor lines | Initial screening |
Metal Complexes of Cyclopenta[c]thiophene
The coordination chemistry of cyclopenta[c]thiophene has been explored, particularly in the context of manganese complexes.
Synthesis of Manganese Complexes
η⁵-Cyclopenta[c]thienyl complexes, specifically [Mn(η⁵-SC₇H₃-1,3-R₂)(CO)₃] where R can be methyl or phenyl groups, can be prepared through high-yield ligand substitution reactions. This typically involves the reaction of [MnBr(CO)₅] with [SnMe₃(SC₇H₃-1,3-R₂)] .
An alternative synthetic approach involves thiation with P₄S₁₀/NaHCO₃ to convert [Mn{η⁵-1,2-C₅H₃(COR)₂)(CO)₃] to [Mn(η⁵-SC₇H₃-1,3-R₂)(CO)₃]. This method has been successfully applied with various R groups including phenyl, 4-tolyl, 4-MeOC₆H₄, and benzo[2,3-b]thienyl .
Structural Characteristics
X-ray crystallographic studies of manganese complexes with R = methyl or phenyl have revealed important structural features. These complexes exhibit planar η⁵-cyclopenta[c]thienyl ligands, with the manganese atom slightly displaced away from the ring-fusion bond. This structural arrangement influences the electronic properties of these complexes and potentially their reactivity patterns .
The slight displacement of the manganese atom from the ring-fusion bond is a notable feature that distinguishes these complexes from other metallocenes and contributes to their unique properties.
Current Research and Future Directions
Research on cyclopenta[c]thiophene continues to evolve, with several promising directions emerging in recent years.
Synthetic Methodology Advancements
Ongoing research focuses on developing more efficient, cost-effective, and environmentally friendly synthetic routes to cyclopenta[c]thiophene derivatives. The move toward "green chemistry" approaches that reduce solvent use, increase yields, and streamline synthetic steps represents an important trend in this field .
Materials Science Applications
The development of new cyclopenta[c]thiophene-based materials for electronic applications continues to be an active area of research. Particular attention is being paid to:
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Optimization of polymer structures for improved solar cell efficiency
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Development of materials with enhanced stability for long-term device performance
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Exploration of new device architectures that leverage the unique properties of these compounds
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Integration with other emerging materials for hybrid electronic systems
Medicinal Chemistry Developments
The promising anticancer activity of cyclopenta[c]thiophene derivatives, particularly against leukemia, suggests several avenues for future research:
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